molecular formula C21H19N3O5S B2589036 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899987-43-0

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2589036
M. Wt: 425.46
InChI Key: FZIGHRIUSKTPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 2,3-dihydrobenzo [1,4]dioxin moiety, which is a structural feature found in some biologically active molecules1.



Synthesis Analysis

While there’s no specific synthesis route for the compound, one of its components, 2,3-dihydrobenzo [b] [1,4]dioxin-5-amine, can be synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification2.



Molecular Structure Analysis

Unfortunately, I couldn’t find any specific information about the molecular structure of the compound.



Chemical Reactions Analysis

There’s no specific information available about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available.


Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Novel Synthesis Approaches : Research has focused on the design and synthesis of various heterocyclic compounds, including those derived from acetamide precursors, to explore their potential applications. For example, studies have investigated the synthesis of compounds with anticancer activities through the modification of the pyrimidine ring or the incorporation of aryloxy groups to enhance biological activity (Al-Sanea et al., 2020).
  • Coordination Complexes and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and evaluated for their antioxidant activity, demonstrating significant potential in biomedical applications (Chkirate et al., 2019).

Biological Activities and Applications

  • Anticancer and Antitumor Potential : Various derivatives have been synthesized and evaluated for their anticancer and antitumor activities, showing promise in the development of new therapeutic agents. For instance, certain compounds have shown appreciable cancer cell growth inhibition in vitro against various cancer cell lines (Al-Sanea et al., 2020); (Shams et al., 2010).
  • Antimicrobial Activities : The synthesis and characterization of novel thiazole derivatives incorporating pyrazole moieties have demonstrated significant antimicrobial activities against a range of bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Saravanan et al., 2010).

Safety And Hazards

There’s no specific safety and hazard information available for this compound.


Future Directions

Given the lack of information about this compound, future research could focus on its synthesis, characterization, and potential applications in various fields.


Please note that this information is based on the limited data available and might not be entirely accurate for the specific compound you’re asking about. For a comprehensive analysis, more detailed studies would be needed.


properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-27-16-5-2-14(3-6-16)23-19(25)13-30-20-21(26)24(9-8-22-20)15-4-7-17-18(12-15)29-11-10-28-17/h2-9,12H,10-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIGHRIUSKTPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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